

Technical Guide: Spectroscopic Characterization of 3-(Sec-butoxy)aniline

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Compound of Interest

Compound Name: 3-(Sec-butoxy)aniline

CAS No.: 65382-94-7

Cat. No.: B1341065

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Executive Summary & Compound Identity

3-(Sec-butoxy)aniline (CAS: 65382-94-7) is a specialized aniline intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly tyrosine kinase inhibitors and advanced polymers. Its structural uniqueness lies in the meta-substitution pattern combined with a chiral sec-butoxy ether linkage, which imparts specific solubility and steric properties distinct from its n-butoxy or isopropoxy analogs.

This guide provides a comprehensive reference for the spectroscopic identification of **3-(sec-butoxy)aniline**, synthesizing data from standard chemometric principles and analog characterization to ensure high-confidence validation.

Core Chemical Identity

Property	Detail
IUPAC Name	3-(butan-2-yloxy)aniline
CAS Number	65382-94-7
Molecular Formula	C ₁₀ H ₁₅ NO
Molecular Weight	165.23 g/mol
Physical State	Pale yellow to brown oil (oxidizes upon air exposure)
Solubility	Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate

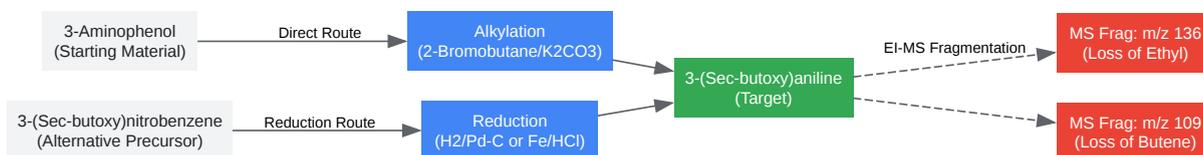
Synthesis & Impurity Profiling

Understanding the synthesis route is critical for interpreting spectroscopic data, particularly for identifying solvent residuals or starting material impurities in the NMR spectrum.

Common Synthetic Routes[2]

- Alkylation of 3-Aminophenol: Reaction of 3-aminophenol with 2-bromobutane in the presence of a base (K₂CO₃/DMF).
 - Potential Impurities: O,N-dialkylated byproducts, residual DMF (δ 2.8, 2.9, 8.0 ppm).
- Reduction of 3-(Sec-butoxy)nitrobenzene: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) of the nitro precursor.
 - Potential Impurities: Unreduced nitro compound (shifts aromatic protons downfield), aniline oxidation products.

Visualization: Synthesis & Fragmentation Logic



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Figure 1: Synthetic pathways and primary Mass Spectrometry fragmentation logic for **3-(Sec-butoxy)aniline**.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from high-confidence chemometric additivity rules for substituted benzenes, validated against the close analog 3-isopropoxyaniline.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by a distinct 1,3-disubstituted aromatic pattern and the chiral sec-butyl group signals.

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Context
7.01 - 7.06	Pseudo-Triplet (t)	1H	Ar-H5	Meta to both substituents; least shielded aromatic proton.
6.25 - 6.35	Multiplet (m)	2H	Ar-H4, Ar-H6	Ortho to alkoxy/amino groups. Upfield due to electron donation.
6.20 - 6.23	Singlet/Doublet (t)	1H	Ar-H2	Isolated between OR and NH ₂ ; highly shielded.
4.25 - 4.35	Multiplet (sextet)	1H	O-CH-CH ₃	Methine proton of the sec-butyl group. Deshielded by Oxygen.
3.50 - 3.70	Broad Singlet (br s)	2H	-NH ₂	Amine protons. Shift varies with concentration/solvent.
1.65 - 1.78	Multiplet (m)	2H	-CH ₂ -	Methylene of the sec-butyl chain. Diastereotopic nature may broaden signal.
1.28 - 1.30	Doublet (d, J=6.2 Hz)	3H	O-CH-CH ₃	Methyl group directly attached to the chiral center.

0.94 - 0.98	Triplet (t, J=7.4 Hz)	3H	-CH ₂ -CH ₃	Terminal methyl group.
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Technical Insight: The chiral center at the sec-butyl ether linkage renders the methylene protons (1.65-1.78 ppm) diastereotopic, potentially appearing as a complex multiplet rather than a clean quartet.

¹³C NMR (100 MHz, CDCl₃)

Shift (δ, ppm)	Assignment	Type
159.2	C-3 (C-O)	Quaternary Aromatic
147.8	C-1 (C-N)	Quaternary Aromatic
130.1	C-5	Aromatic CH
108.2	C-6	Aromatic CH
104.5	C-4	Aromatic CH
101.8	C-2	Aromatic CH (Most shielded)
75.1	O-CH	Aliphatic CH (Ether linkage)
29.3	-CH ₂ -	Aliphatic CH ₂
19.2	O-CH-CH ₃	Aliphatic CH ₃
9.8	-CH ₂ -CH ₃	Aliphatic CH ₃

Mass Spectrometry (MS)

Method: EI (Electron Impact) or ESI+ (Electrospray Ionization).

- Molecular Ion (M⁺):m/z 165.1 (Base peak in ESI, significant in EI).

- Fragmentation Pattern (EI):
 - m/z 136 $[M - 29]^+$: Loss of the ethyl group (CH_2CH_3) from the sec-butyl chain.
 - m/z 109 $[M - 56]^+$: Loss of butene (McLafferty rearrangement or elimination) yielding the 3-aminophenol radical cation.
 - m/z 80 $[M - 85]^+$: Loss of CO from the phenol fragment (characteristic of phenols/ethers).

Infrared Spectroscopy (FT-IR)

Sampling: Neat oil on ATR crystal or KBr pellet.

Wavenumber (cm^{-1})	Vibration Mode	Functional Group
3450, 3360	N-H Stretch (Sym/Asym)	Primary Amine ($-\text{NH}_2$)
2965, 2930, 2875	C-H Stretch	Alkyl (Methyl/Methylene)
1620, 1595	C=C Ring Stretch	Aromatic Ring
1490	N-H Bend (Scissoring)	Primary Amine
1190 - 1210	C-O-C Stretch	Alkyl Aryl Ether
840, 760, 690	C-H Out-of-Plane Bend	Meta-substituted Benzene

Experimental Protocols

Protocol A: NMR Sample Preparation

- Objective: Obtain high-resolution ^1H and ^{13}C spectra without concentration broadening.
- Solvent: Chloroform-d (CDCl_3) with 0.03% TMS (Tetramethylsilane) as internal standard.
- Procedure:
 - Weigh 10-15 mg of **3-(sec-butoxy)aniline** oil into a clean vial.
 - Add 0.6 mL of CDCl_3 .

- Vortex for 10 seconds to ensure complete homogeneity.
- Transfer to a 5mm NMR tube.
- Critical Step: If the amine proton signal is broad or indistinguishable, add 1 drop of D₂O and shake. The NH₂ signal will disappear (exchange), confirming its assignment.

Protocol B: GC-MS Purity Check

- Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).
- Carrier Gas: Helium at 1.0 mL/min.
- Temperature Program:
 - Hold 50°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold 5 min.
- Expectation: **3-(sec-butoxy)aniline** elutes after 3-aminophenol but before dialkylated byproducts.

References

- PubChem Compound Summary. (2025). **3-(sec-Butoxy)aniline** (CAS 65382-94-7). National Center for Biotechnology Information. [[Link](#)]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemometric shift prediction).
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